molecular formula C9H9N3O2 B13217493 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

Katalognummer: B13217493
Molekulargewicht: 191.19 g/mol
InChI-Schlüssel: AVVKBXUTEVATBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazopyrimidine class. These compounds are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The structure of 2,4-dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid consists of an imidazo[1,5-a]pyrimidine core with two methyl groups at positions 2 and 4, and a carboxylic acid group at position 8.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The use of asymmetrical 1,3-diketones can lead to the formation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s biological activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 2,4-dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the biological context in which the compound is used. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .

Vergleich Mit ähnlichen Verbindungen

2,4-Dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid can be compared with other imidazopyrimidine derivatives such as:

The uniqueness of 2,4-dimethyl-Imidazo[1,5-a]pyrimidine-8-carboxylic acid lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Eigenschaften

Molekularformel

C9H9N3O2

Molekulargewicht

191.19 g/mol

IUPAC-Name

2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-5-3-6(2)12-4-10-7(9(13)14)8(12)11-5/h3-4H,1-2H3,(H,13,14)

InChI-Schlüssel

AVVKBXUTEVATBJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC2=C(N=CN12)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.